5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

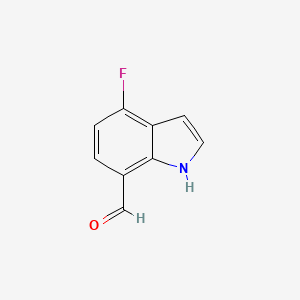

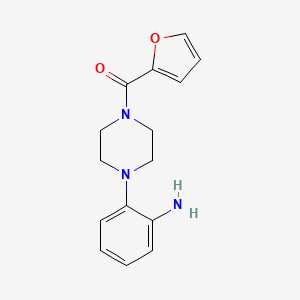

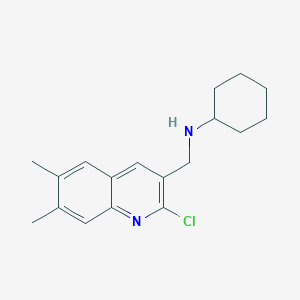

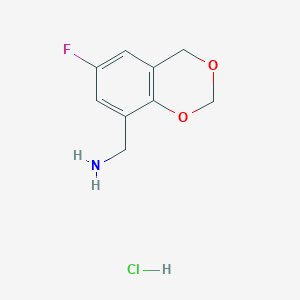

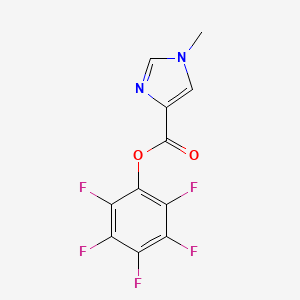

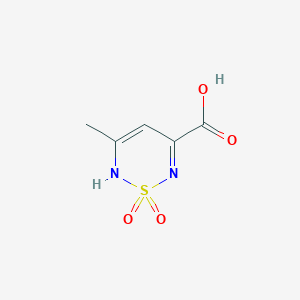

The compound "5-Methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2,6-thiadiazine-3-carboxylic acid" is a derivative of thiadiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazine derivatives have been studied for various biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thiadiazine derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, the synthesis of tetrahydro-2H-1,4-thiazine-3-carboxylic acid, a related compound, was achieved by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanethiol . Similarly, the synthesis of triazolo-thiadiazine derivatives was performed using 5-methyl isoxazole-3-carboxylic acid and thiocarbohydrazide, followed by a reaction with various substituted 3-(2-bromo acetyl) coumarins . These methods highlight the versatility in synthesizing thiadiazine derivatives through the manipulation of different functional groups and core structures.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the presence of a six-membered ring containing sulfur and nitrogen atoms. The specific substituents on the thiadiazine ring can significantly influence the compound's chemical behavior and biological activity. For example, the presence of a methyl group and a carboxylic acid function in the compound of interest suggests potential for increased lipophilicity and the ability to participate in hydrogen bonding, respectively.

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions depending on their substituents. The treatment of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazide led to the formation of 2-amino-5-carbomethoxy-6-phenyl-6H-1,3,4-thiadiazine, demonstrating the reactivity of the thiadiazine ring towards nucleophilic substitution . Acetylation reactions can also occur, either retaining the thiadiazine structure or resulting in sulfur atom extrusion .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. The presence of a carboxylic acid group in the compound of interest suggests solubility in polar solvents and the potential for ionization, which can be relevant for its biological activity. The synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives showed that these compounds possess antifibrinolytic and antimicrobial activities, indicating that the physical and chemical properties of thiadiazine derivatives can be tailored for specific therapeutic applications .

Scientific Research Applications

Synthesis and Ring Transformation

Research in the field of synthetic organic chemistry has led to the development of methodologies for the ring contraction of thiadiazines to thiadiazoles and the synthesis of new pyrido and pyrimido thiadiazine derivatives. These transformations often involve reactions with nitrosation agents or various brominated compounds, leading to structurally diverse and potentially biologically active molecules (Arán et al., 1986), (Ahmed, 2002).

Novel Heterocyclic Systems

The creation of novel heterocyclic systems is a significant area of research, involving the synthesis of compounds with multiple heterocyclic rings. This includes the development of new methodologies for synthesizing substituted-oxazolo-thiadiazoles, oxadiazoles, triazoles, and the exploration of the reactions of aldehydes or ketones with thioaroylhydrazines. These compounds have potential applications in various fields, including medicinal chemistry and materials science (Shafiee et al., 1995), (Evans et al., 1986).

Fused Heterocycles and Potential Biological Activities

The synthesis of fused heterocycles derived from thiadiazoles has also been a focal point, with studies aiming at creating compounds that exhibit biological activities. This includes the development of triheterocyclic compounds and the exploration of fused heterocycles that could have antimicrobial, anticancer, or other pharmacological properties (Demirbas, 2005), (Hassan, 2009).

Applications in Material Science and Drug Discovery

Further research into thiadiazine derivatives has explored their application in material science and drug discovery. This includes the synthesis of compounds with specific structural features, such as 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids, and the exploration of their potential as novel materials or drug candidates (Cizej & Urleb, 1996).

Future Directions

The future directions for research on “5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid” and related compounds could involve further exploration of their potential biological activities . For example, given their structural similarity to known cannabinoid agonists, these compounds could be investigated for potential therapeutic applications in conditions modulated by the endocannabinoid system .

properties

IUPAC Name |

3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S/c1-3-2-4(5(8)9)7-12(10,11)6-3/h2,6H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVTUTBMXSBGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594742 |

Source

|

| Record name | 5-Methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid | |

CAS RN |

924869-06-7 |

Source

|

| Record name | 5-Methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.